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Compound Name: 2,7-Dihydrohomoerysotrine

Cat. No.: B058257 Get Quote

An In-Depth Technical Guide to 2,7-
Dihydrohomoerysotrine
For Researchers, Scientists, and Drug Development Professionals

Abstract
2,7-Dihydrohomoerysotrine is a member of the homoerythrina alkaloid class of natural

products, characterized by a distinctive tetracyclic spiroamine core structure. This guide

provides a comprehensive overview of its chemical structure, and available data on its

biological activities and physicochemical properties. Due to the limited availability of specific

experimental data for 2,7-Dihydrohomoerysotrine, this document also incorporates relevant

information from the broader class of homoerythrina alkaloids to provide a contextual

understanding of its potential pharmacological profile and avenues for future research.

Chemical Structure
The definitive chemical structure of 2,7-Dihydrohomoerysotrine, corresponding to the

molecular formula C₂₀H₂₇NO₃ and CAS number 51095-85-3, is presented below. The structure

features a tetracyclic system with a spiro-fused nitrogen-containing ring, a common

characteristic of the homoerythrina alkaloid family.
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Figure 1: Chemical Structure of 2,7-Dihydrohomoerysotrine.

Physicochemical and Spectroscopic Data
While specific experimental data for 2,7-Dihydrohomoerysotrine is not extensively reported in

publicly accessible literature, general characteristics of homoerythrina alkaloids suggest it is a

crystalline solid at room temperature. Spectroscopic identification methods such as Mass

Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for its

characterization.[1]

Table 1: Physicochemical and Spectroscopic Data Summary

Property Value Source/Method

Molecular Formula C₂₀H₂₇NO₃ -

Molecular Weight 329.44 g/mol Calculated

CAS Number 51095-85-3 -

Identification Methods Mass Spectrometry, NMR [1]

Experimental Protocols
Detailed experimental protocols for the synthesis, isolation, or biological evaluation of 2,7-
Dihydrohomoerysotrine are not readily available. However, established methodologies for the

broader class of homoerythrina and erythrina alkaloids can be adapted for its study.

Isolation Protocol
Homoerythrina alkaloids are typically isolated from plants of the Erythrina genus. A general

protocol for their extraction and isolation is as follows:

Extraction: Dried and powdered plant material (e.g., seeds, bark) is subjected to extraction

with a suitable organic solvent, such as methanol or ethanol.

Acid-Base Extraction: The crude extract is then partitioned between an acidic aqueous

solution and an organic solvent to separate the basic alkaloids from other plant constituents.
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The aqueous layer containing the protonated alkaloids is then basified and re-extracted with

an organic solvent.

Chromatography: The resulting alkaloid-rich fraction is subjected to various chromatographic

techniques, such as column chromatography over silica gel or alumina, followed by

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to isolate individual alkaloids like 2,7-Dihydrohomoerysotrine.

Synthesis Protocol
The total synthesis of the complex tetracyclic core of homoerythrina alkaloids is a significant

challenge in organic chemistry. General synthetic strategies often involve the construction of

the key spirocyclic amine and subsequent functional group manipulations. While a specific

protocol for 2,7-Dihydrohomoerysotrine is not published, synthetic approaches to related

homoerythrina alkaloids can serve as a template for its synthesis.

Biological Activity Assays
Based on the known activities of related alkaloids, the following in vitro assays could be

employed to investigate the biological profile of 2,7-Dihydrohomoerysotrine:

Cholinesterase Inhibition Assay: To evaluate its potential as an acetylcholinesterase (AChE)

or butyrylcholinesterase (BChE) inhibitor, relevant to neurodegenerative diseases.

PARP-1 Inhibition Assay: To assess its potential as a poly(ADP-ribose) polymerase-1

inhibitor, a target in cancer therapy.

Cell Viability and Apoptosis Assays: To determine its cytotoxic effects on cancer cell lines

and elucidate the mechanism of cell death (e.g., MTT assay, flow cytometry with Annexin

V/PI staining).

Biological Activity and Signaling Pathways
Specific biological activities and the mechanism of action for 2,7-Dihydrohomoerysotrine
have not been extensively studied. However, the broader class of homoerythrina alkaloids has

been reported to exhibit a range of pharmacological effects, offering insights into the potential

activities of this compound.
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Potential Biological Activities
Anticholinesterase Activity: Several erythrina alkaloids have demonstrated inhibitory activity

against acetylcholinesterase, suggesting a potential role in the management of Alzheimer's

disease.

Anticancer Activity: Some homoerythrina alkaloid derivatives have been shown to inhibit

PARP-1 and induce apoptosis in cancer cells.

Neuroprotective Effects: Alkaloids, in general, are being investigated for their potential to

modulate signaling pathways involved in neurodegenerative diseases.

Putative Signaling Pathways
Given the activities of related compounds, 2,7-Dihydrohomoerysotrine could potentially

modulate various signaling pathways. The diagram below illustrates a generalized workflow for

investigating the mechanism of action of a novel homoerythrina alkaloid.

Compound Screening Biological Assays

Mechanism of Action

2,7-Dihydrohomoerysotrine In Vitro Assays
(e.g., Enzyme Inhibition, Cell Viability)
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(e.g., Animal Models of Disease)
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(e.g., Affinity Chromatography, Proteomics)
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Signaling Pathway Analysis
(e.g., Western Blot, Kinase Assays)

Click to download full resolution via product page

Caption: A logical workflow for the investigation of 2,7-Dihydrohomoerysotrine.

Conclusion and Future Directions
2,7-Dihydrohomoerysotrine represents an intriguing yet understudied member of the

homoerythrina alkaloid family. While its precise biological activities remain to be elucidated, its
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structural similarity to other pharmacologically active alkaloids suggests it may possess

valuable therapeutic properties. Future research should focus on the definitive structural

confirmation through advanced spectroscopic techniques, development of efficient synthetic

routes, and comprehensive biological evaluation to uncover its full potential in drug discovery

and development. The experimental protocols and potential signaling pathways outlined in this

guide provide a framework for initiating such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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